molecular formula C6H7N3O4 B14462924 Methyl [(2-amino-2-oxoethoxy)imino](cyano)acetate CAS No. 70791-80-9

Methyl [(2-amino-2-oxoethoxy)imino](cyano)acetate

Cat. No.: B14462924
CAS No.: 70791-80-9
M. Wt: 185.14 g/mol
InChI Key: MWAJRBLVKSOUCW-UHFFFAOYSA-N
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Description

Methyl (2-amino-2-oxoethoxy)iminoacetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an amino group, a cyano group, and an ester functional group, making it a versatile compound in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-amino-2-oxoethoxy)iminoacetate typically involves the reaction of methyl cyanoacetate with appropriate amines under controlled conditions. One common method includes the treatment of methyl cyanoacetate with substituted aryl or heteryl amines without solvent at room temperature, resulting in the formation of the target compound . Another method involves stirring the reactants at elevated temperatures, such as 70°C, to facilitate the reaction .

Industrial Production Methods

Industrial production of Methyl (2-amino-2-oxoethoxy)iminoacetate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-amino-2-oxoethoxy)iminoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl (2-amino-2-oxoethoxy)iminoacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl (2-amino-2-oxoethoxy)iminoacetate involves its interaction with molecular targets through its functional groups. The amino and cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The ester group can undergo hydrolysis, releasing active intermediates that further interact with molecular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl (2-amino-2-oxoethoxy)iminoacetate include other cyanoacetamide derivatives and esters with similar functional groups .

Uniqueness

What sets Methyl (2-amino-2-oxoethoxy)iminoacetate apart is its specific combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its ability to undergo various chemical reactions and form complex structures makes it a valuable compound in research and industry.

Conclusion

Methyl (2-amino-2-oxoethoxy)iminoacetate is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool for researchers and chemists, contributing to advancements in multiple fields.

Properties

CAS No.

70791-80-9

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

methyl 2-(2-amino-2-oxoethoxy)imino-2-cyanoacetate

InChI

InChI=1S/C6H7N3O4/c1-12-6(11)4(2-7)9-13-3-5(8)10/h3H2,1H3,(H2,8,10)

InChI Key

MWAJRBLVKSOUCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NOCC(=O)N)C#N

Origin of Product

United States

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